molecular formula C18H32BNO4 B13411706 tert-Butyl 4-((4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methylene)azepane-1-carboxylate

tert-Butyl 4-((4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methylene)azepane-1-carboxylate

Cat. No.: B13411706
M. Wt: 337.3 g/mol
InChI Key: QJWFHEVSRNVEIX-UHFFFAOYSA-N
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Description

tert-Butyl 4-((4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methylene)azepane-1-carboxylate is a boronic ester derivative. This compound is notable for its use in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. The boronic ester group is a key functional group that allows for the formation of carbon-carbon bonds, making it a valuable intermediate in the synthesis of various organic molecules.

Preparation Methods

The synthesis of tert-Butyl 4-((4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methylene)azepane-1-carboxylate typically involves the reaction of tert-butyl 4-hydroxyazepane-1-carboxylate with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane in the presence of a base. The reaction conditions often include the use of an inert atmosphere and low temperatures to ensure the stability of the boronic ester . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

Common reagents used in these reactions include palladium catalysts for cross-coupling reactions, oxidizing agents like hydrogen peroxide for oxidation, and bases like sodium hydroxide for hydrolysis. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

tert-Butyl 4-((4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methylene)azepane-1-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism by which tert-Butyl 4-((4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methylene)azepane-1-carboxylate exerts its effects is primarily through its role as a boronic ester in cross-coupling reactions. The boronic ester group interacts with palladium catalysts to form a palladium-boron complex, which then undergoes transmetalation with an organohalide to form a new carbon-carbon bond . This process is facilitated by the stability of the boronic ester and its ability to form reactive intermediates.

Comparison with Similar Compounds

Similar compounds to tert-Butyl 4-((4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methylene)azepane-1-carboxylate include:

These compounds share the boronic ester functional group but differ in their core structures, which can influence their reactivity and applications. The uniqueness of this compound lies in its azepane ring, which provides distinct steric and electronic properties compared to other boronic esters.

Properties

Molecular Formula

C18H32BNO4

Molecular Weight

337.3 g/mol

IUPAC Name

tert-butyl 4-[(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methylidene]azepane-1-carboxylate

InChI

InChI=1S/C18H32BNO4/c1-16(2,3)22-15(21)20-11-8-9-14(10-12-20)13-19-23-17(4,5)18(6,7)24-19/h13H,8-12H2,1-7H3

InChI Key

QJWFHEVSRNVEIX-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C=C2CCCN(CC2)C(=O)OC(C)(C)C

Origin of Product

United States

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